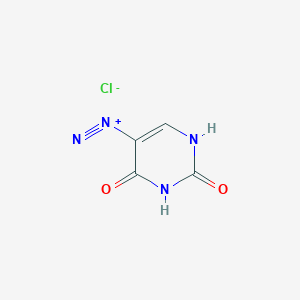
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride is a chemical compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments. The structure of this compound includes a diazonium group attached to a pyrimidine ring, which is further substituted with two oxo groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride typically involves the diazotization of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-amine. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually performed at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and the concentration of reactants to prevent decomposition of the diazonium salt.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted pyrimidines.
Coupling Reactions: The diazonium compound can couple with aromatic compounds to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: These reactions typically require the presence of a nucleophile and are often carried out in aqueous or alcoholic solutions.
Coupling Reactions: These reactions are usually performed in alkaline conditions to facilitate the coupling process.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products
Substitution Reactions: Substituted pyrimidines.
Coupling Reactions: Azo compounds.
Reduction Reactions: Amines.
Wissenschaftliche Forschungsanwendungen
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly azo dyes.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles. This reactivity is exploited in the synthesis of azo compounds, where the diazonium group couples with aromatic compounds to form stable azo linkages.
Vergleich Mit ähnlichen Verbindungen
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride can be compared with other diazonium salts and pyrimidine derivatives:
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a diazonium group, which makes it useful in different types of chemical reactions, particularly in the formation of sulfonamides.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: This compound has additional methyl groups, which can influence its reactivity and applications.
5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl): This compound has a different substitution pattern on the pyrimidine ring, which can affect its chemical properties and uses.
Eigenschaften
CAS-Nummer |
61603-14-3 |
|---|---|
Molekularformel |
C4H3ClN4O2 |
Molekulargewicht |
174.54 g/mol |
IUPAC-Name |
2,4-dioxo-1H-pyrimidine-5-diazonium;chloride |
InChI |
InChI=1S/C4H2N4O2.ClH/c5-8-2-1-6-4(10)7-3(2)9;/h1H,(H-,6,7,9,10);1H |
InChI-Schlüssel |
YQDMFOYNUXKDHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


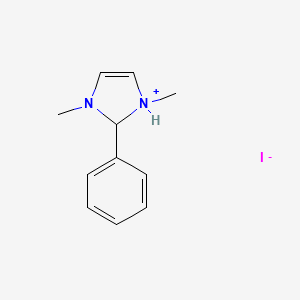
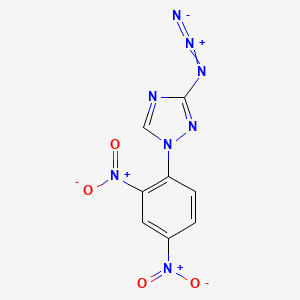
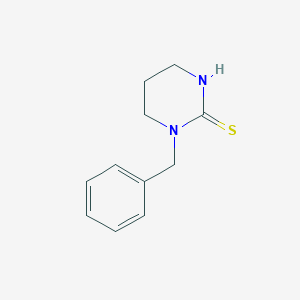

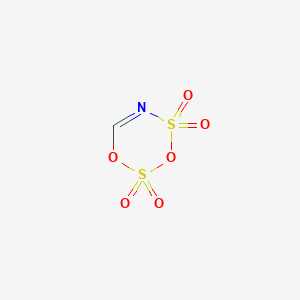
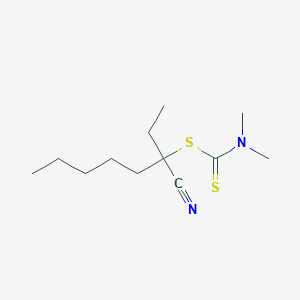
![2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-](/img/structure/B14592237.png)

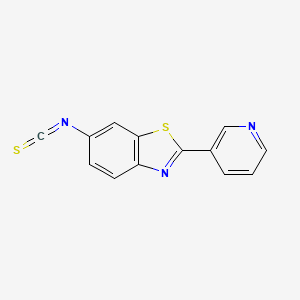
![4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14592256.png)
![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)
![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
![Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate](/img/structure/B14592278.png)
![2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one](/img/structure/B14592290.png)
